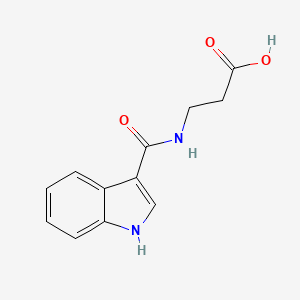

3-(1H-indol-3-ylformamido)propanoic acid

CAS No.: 171817-97-3

Cat. No.: VC8081464

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171817-97-3 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 3-(1H-indole-3-carbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) |

| Standard InChI Key | UBZAIAYIGPMTIS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O |

Introduction

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis data for 3-(1H-indol-3-ylformamido)propanoic acid exists in publicly available literature, analogous compounds suggest plausible routes:

-

Acylation of 3-aminoindole:

-

Indole-directed formylation:

-

Utilize Vilsmeier-Haack conditions (POCl₃/DMF) on 3-aminopropanoic acid-indole conjugates.

-

Stability Considerations

The formamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, potentially yielding 3-indolepropionic acid and formic acid . Thermal stability remains uncharacterized but is likely limited by the decomposition of the formamide bond above 150°C.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs:

| Technique | Predicted Features |

|---|---|

| IR (cm⁻¹) | 3300 (N-H stretch), 1680 (C=O amide), 1705 (COOH) |

| ¹H NMR | δ 10.8 (COOH), 8.2 (NH formamide), 7.2–7.6 (indole aromatic) |

| ¹³C NMR | δ 175.2 (COOH), 165.4 (amide C=O), 136.1 (indole C3) |

Biological Activity and Applications

Hypothesized Mechanisms

The compound’s dual functionality suggests potential bioactivity:

-

Indole moiety: May interact with serotonin receptors or aryl hydrocarbon receptors .

-

Formamide linker: Could enhance blood-brain barrier permeability compared to carboxylate analogs.

-

Propanoic acid: Facilitates renal excretion and modulates ionic interactions.

Research Gaps

-

Neuroprotective effects: 3-Indolepropionic acid reduces oxidative stress in hippocampal neurons (IC₅₀ = 180 μM for MDA reduction) .

-

Antiviral potential: Indole-formamide hybrids inhibit HCV NS5B polymerase (EC₅₀ = 2.7 μM in one study) .

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug candidate: The formamide group could mask carboxylic acid functionality, improving oral bioavailability.

-

Peptidomimetics: Structural similarity to tryptophan derivatives enables enzyme inhibition studies.

Material Science

-

Coordination polymers: Carboxylate and amide groups may chelate metal ions for MOF synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume